PF9238
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Overview
Description
PF9238 is a chemical compound known for its role as an inhibitor of beta-secretase I. This enzyme is involved in the production of amyloid-beta peptides, which are associated with the development of Alzheimer’s disease. This compound has shown potential in reducing the formation of these peptides, making it a compound of interest in neurodegenerative disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF9238 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: PF9238 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PF9238 has various applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
PF9238 exerts its effects by inhibiting beta-secretase I, an enzyme involved in the cleavage of amyloid precursor protein to form amyloid-beta peptides. By inhibiting this enzyme, this compound reduces the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease. The molecular targets include the active site of beta-secretase I, and the pathways involved are related to amyloid precursor protein processing and amyloid-beta peptide formation .
Comparison with Similar Compounds
PF-06751979: Another beta-secretase I inhibitor with similar therapeutic potential.
LY2886721: A beta-secretase I inhibitor investigated for Alzheimer’s disease treatment.
Verubecestat: A beta-secretase I inhibitor that has undergone clinical trials for Alzheimer’s disease.
Uniqueness: PF9238 is unique in its specific potency and selectivity for beta-secretase I, making it a valuable tool in studying the enzyme’s role in neurodegenerative diseases. Its chemical structure and functional groups contribute to its distinct pharmacological profile compared to other beta-secretase I inhibitors .
Properties
CAS No. |
1621585-17-8 |
---|---|
Molecular Formula |
C18H19F2N3O2S |
Molecular Weight |
379.43 |
IUPAC Name |
(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methylisoxazol-5-yl)-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-amine |
InChI |
InChI=1S/C18H19F2N3O2S/c1-9-5-16(25-23-9)15-7-13-10(2)26-17(21)22-18(13,8-24-15)12-4-3-11(19)6-14(12)20/h3-6,10,13,15H,7-8H2,1-2H3,(H2,21,22)/t10-,13+,15-,18-/m1/s1 |
InChI Key |
HVEVDFRWOQHAPJ-CKMNQQOVSA-N |
SMILES |
[H][C@@]12[C@@](CO[C@@H](C3=CC(C)=NO3)C2)(C4=CC=C(F)C=C4F)N=C(N)S[C@@H]1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF9238; PF-9238; PF 9238 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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